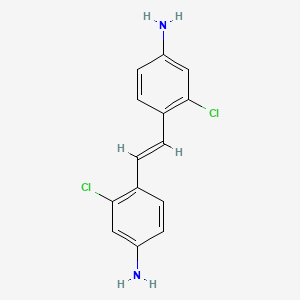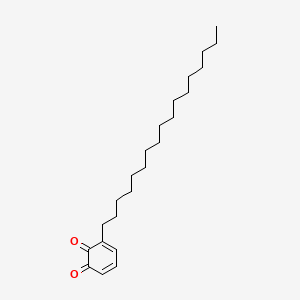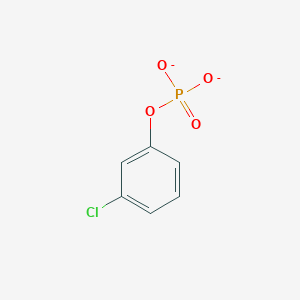
3-Chlorophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group attached to a 3-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-Chlorophenol+POCl3→3-Chlorophenyl phosphate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of phosphites or phosphine oxides.
Substitution: Formation of substituted phenyl phosphates.
Applications De Recherche Scientifique
Chemistry: 3-Chlorophenyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, especially those involving phosphorylation and dephosphorylation processes.
Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chlorophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrates of enzymes, allowing the compound to act as an inhibitor or activator. The molecular pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Phenyl phosphate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chlorophenyl phosphate: The chlorine atom is positioned differently, affecting the compound’s reactivity and interaction with enzymes.
4-Chlorophenyl phosphate: Similar to 3-Chlorophenyl phosphate but with the chlorine atom in the para position, which can influence its chemical properties and applications.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
77368-40-2 |
|---|---|
Formule moléculaire |
C6H4ClO4P-2 |
Poids moléculaire |
206.52 g/mol |
Nom IUPAC |
(3-chlorophenyl) phosphate |
InChI |
InChI=1S/C6H6ClO4P/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10)/p-2 |
Clé InChI |
OUWUZJDWCPZADV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
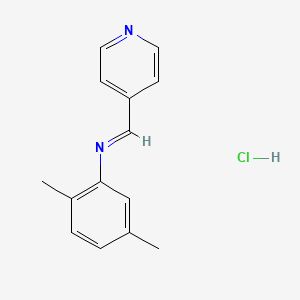
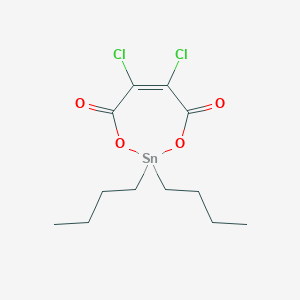
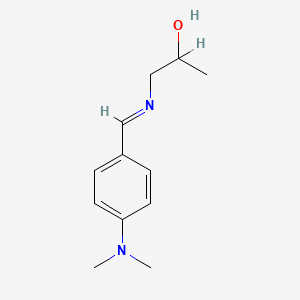
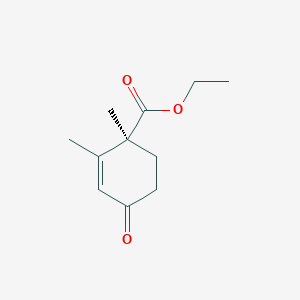
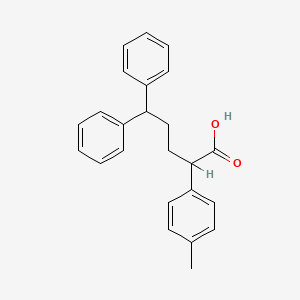
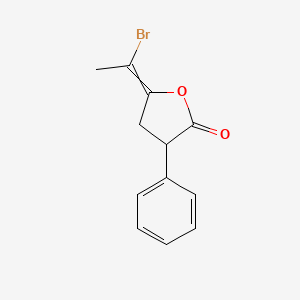
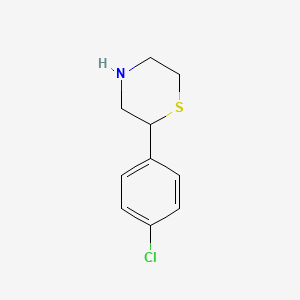
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
